16-Hydroxytabersoninium

Description

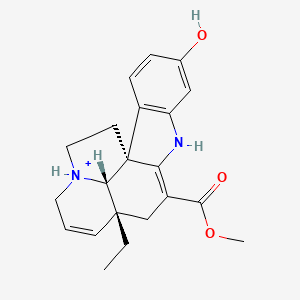

16-Hydroxytabersoninium (synonym: 16-hydroxytabersonine) is a hydroxylated derivative of tabersonine, a terpenoid indole alkaloid (TIA) predominantly found in plants of the Apocynaceae family, such as Catharanthus roseus. The compound is characterized by a hydroxyl (-OH) substitution at the 16th position of the tabersonine backbone. Its molecular formula is C₂₁H₂₄N₂O₃ (molecular weight: 352.43 g/mol), distinguishing it from tabersonine (C₂₁H₂₄N₂O₂) by the addition of one oxygen atom . Structurally, it belongs to the aspidosperma alkaloid subclass, featuring a methyl ester of aspidospermidine-3-carboxylic acid with a tetradehydro backbone (Figure 1).

Propriétés

Formule moléculaire |

C21H25N2O3+ |

|---|---|

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/p+1/t19-,20-,21-/m0/s1 |

Clé InChI |

FXUFRJQCBVSCRZ-ACRUOGEOSA-O |

SMILES isomérique |

CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |

SMILES canonique |

CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Properties:

- CAS Registry Number : 22149-28-6

- Synonyms: Aspidospermidine-3-carboxylic acid, methyl ester (5α,12R,19α)-16-hydroxy-2,3,6,7-tetradehydro-; Vincamine Impurity 21.

- Applications : Primarily studied as a biosynthetic intermediate in vinca alkaloid pathways and as a reference standard in pharmaceutical research .

Comparison with Structurally Similar Compounds

Tabersonine

- Structure : Parent compound lacking the 16-hydroxyl group (C₂₁H₂₄N₂O₂).

- Bioactivity : Precursor to vindoline and vincamine, critical for anticancer drug synthesis (e.g., vinblastine).

- Physicochemical Differences : Lower polarity compared to 16-hydroxytabersoninium due to the absence of the hydroxyl group.

11-Hydroxytabersonine

Vindoline

- Structure : Features hydroxyl groups at positions 16 and 17 (C₂₅H₃₂N₂O₆).

- Bioactivity : Key component of vinblastine; enhances microtubule inhibition.

- Key Difference : Additional acetyl and methyl ester groups increase molecular weight (456.54 g/mol) and solubility in polar solvents compared to this compound .

Vincamine

- Structure : Aspidosperma alkaloid with a 14,15-dihydro framework and hydroxylation at position 14 (C₂₁H₂₆N₂O₃).

- Bioactivity : Used clinically for cerebrovascular disorders; lacks the tetradehydro backbone of this compound.

- Pharmacokinetics : Higher blood-brain barrier permeability due to reduced polarity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxylation Position | Key Bioactivity | Source |

|---|---|---|---|---|---|

| This compound | C₂₁H₂₄N₂O₃ | 352.43 | 16 | Biosynthetic intermediate | Catharanthus roseus |

| Tabersonine | C₂₁H₂₄N₂O₂ | 336.43 | None | Precursor to vinca alkaloids | Catharanthus roseus |

| 11-Hydroxytabersonine | C₂₁H₂₄N₂O₃ | 352.43 | 11 | Antitumor research | Synthetic/plant extracts |

| Vindoline | C₂₅H₃₂N₂O₆ | 456.54 | 16, 17 | Anticancer (vinblastine) | Catharanthus roseus |

| Vincamine | C₂₁H₂₆N₂O₃ | 354.45 | 14 | Cerebrovascular therapy | Vinca minor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.